Ethyl 4-bromo-3-cyano-5-formylbenzoate
CAS No.: 1805406-96-5
Cat. No.: VC2753697
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805406-96-5 |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | ethyl 4-bromo-3-cyano-5-formylbenzoate |
| Standard InChI | InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3 |
| Standard InChI Key | RARFOPBMDRGPLB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O |
Introduction
Ethyl 4-bromo-3-cyano-5-formylbenzoate is an organic compound belonging to the benzoate family, characterized by its complex molecular structure. This compound features a bromine atom, a cyano group, a formyl group, and an ethyl ester attached to a benzene ring. Despite its potential applications in organic synthesis and medicinal chemistry, detailed information on this specific compound is limited in the available literature.
Synthesis Methods
The synthesis of Ethyl 4-bromo-3-cyano-5-formylbenzoate would typically involve multi-step organic reactions. These steps might include:
-
Bromination: Introduction of a bromine atom onto the benzene ring.
-
Cyano Group Introduction: Incorporation of a cyano group, often through a nucleophilic substitution reaction.
-
Formylation: Addition of a formyl group, which can be achieved through various formylation reactions.
-
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity.
Applications in Research
Ethyl 4-bromo-3-cyano-5-formylbenzoate, like other substituted benzoates, has potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for interactions with biological targets, which could be exploited for drug development.
| Field | Potential Applications |
|---|---|
| Medicinal Chemistry | Development of novel drugs through modification of its functional groups |
| Organic Synthesis | Intermediate in the synthesis of complex organic molecules |
Research Findings and Challenges
While specific research findings on Ethyl 4-bromo-3-cyano-5-formylbenzoate are scarce, its structural analogs have shown promise in various biological assays. For instance, compounds with similar functional groups have demonstrated antimicrobial and anticancer activities . Further studies are needed to explore the biological activity and physical properties of Ethyl 4-bromo-3-cyano-5-formylbenzoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume